Linker Length Differentiation: Propanamido (C3) vs. Acetamido (C2) Chain Length and Conformational Flexibility
CAS 896291-24-0 incorporates a propanamido (three-carbon) linker between the 4-fluorophenylthio group and the thiophene carboxamide core, compared to the acetamido (two-carbon) linker in the direct analog CAS 896291-08-0. This additional methylene unit increases the linker length and conformational flexibility, which in related thiophene-3-carboxamide series has been shown to substantially affect target binding pocket occupancy. In the cycloheptathiophene-3-carboxamide anti-influenza series reported by Nannetti et al. (2019), linker optimization was a critical variable for achieving nanomolar PA-PB1 inhibitory activity [1]. The C3 linker provides greater reach into hydrophobic sub-pockets, which may confer differential binding profiles compared to C2-linked analogs.
| Evidence Dimension | Linker length (number of carbon atoms between thioether and carboxamide attachment point) |
|---|---|
| Target Compound Data | Propanamido linker: 3-carbon chain (CAS 896291-24-0, MW 352.44) |
| Comparator Or Baseline | Acetamido linker: 2-carbon chain (CAS 896291-08-0, MW 338.42) |
| Quantified Difference | ΔMW = +14.02 g/mol; one additional rotatable bond; extended reach of approximately 1.2–1.5 Å |
| Conditions | Structural comparison based on chemical formula and IUPAC nomenclature |
Why This Matters
The C3 linker provides greater conformational freedom and reach into target binding pockets; in influenza polymerase inhibitor series, linker length variation has produced >10-fold differences in antiviral potency, making linker identity a critical procurement specification.
- [1] Nannetti G, et al. Potent and broad-spectrum cycloheptathiophene-3-carboxamide compounds that target the PA-PB1 interaction of influenza virus RNA polymerase and possess a high barrier to drug resistance. Antiviral Res. 2019;165:47-57. View Source
